molecular formula C9H19NO B13485230 3-[1-(Aminomethyl)cyclopentyl]propan-1-ol

3-[1-(Aminomethyl)cyclopentyl]propan-1-ol

Katalognummer: B13485230
Molekulargewicht: 157.25 g/mol
InChI-Schlüssel: UUYBJYFQCPCRPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(Aminomethyl)cyclopentyl]propan-1-ol is an organic compound with the molecular formula C9H19NO It features a cyclopentane ring substituted with an aminomethyl group and a propanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclopentyl]propan-1-ol typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions of linear precursors.

    Introduction of the aminomethyl group: This step often involves the use of aminating agents such as ammonia or amines in the presence of catalysts.

    Attachment of the propanol chain: This can be done through nucleophilic substitution reactions where a suitable leaving group is replaced by a hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(Aminomethyl)cyclopentyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

3-[1-(Aminomethyl)cyclopentyl]propan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 3-[1-(Aminomethyl)cyclopentyl]propan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-[1-(Aminomethyl)cyclopentyl]ethanol: Similar structure but with an ethanol chain instead of propanol.

    3-[1-(Aminomethyl)cyclopentyl]methanol: Similar structure but with a methanol chain.

    Cyclopentylamine: Lacks the propanol chain but has a similar cyclopentane ring with an aminomethyl group.

Uniqueness

3-[1-(Aminomethyl)cyclopentyl]propan-1-ol is unique due to the combination of its cyclopentane ring, aminomethyl group, and propanol chain. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C9H19NO

Molekulargewicht

157.25 g/mol

IUPAC-Name

3-[1-(aminomethyl)cyclopentyl]propan-1-ol

InChI

InChI=1S/C9H19NO/c10-8-9(6-3-7-11)4-1-2-5-9/h11H,1-8,10H2

InChI-Schlüssel

UUYBJYFQCPCRPU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CCCO)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.